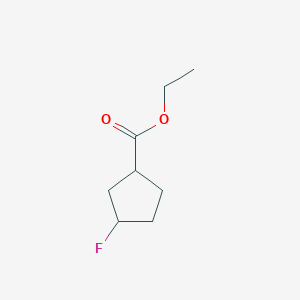

Ethyl 3-Fluorocyclopentanecarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13FO2 |

|---|---|

Molecular Weight |

160.19 g/mol |

IUPAC Name |

ethyl 3-fluorocyclopentane-1-carboxylate |

InChI |

InChI=1S/C8H13FO2/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7H,2-5H2,1H3 |

InChI Key |

QTYLJAGGOONPEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(C1)F |

Origin of Product |

United States |

Chemical Identity and Physicochemical Properties

Nomenclature and Structural Identifiers

The compound is systematically named according to IUPAC nomenclature. Its identity is further defined by several unique chemical identifiers.

| Identifier | Value |

| IUPAC Name | ethyl 3-fluorocyclopentane-1-carboxylate nih.gov |

| CAS Number | 1849352-91-5 nih.gov |

| Molecular Formula | C₈H₁₃FO₂ nih.gov |

| SMILES | CCOC(=O)C1CCC(C1)F nih.gov |

| InChI | InChI=1S/C8H13FO2/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7H,2-5H2,1H3 nih.gov |

| InChIKey | QTYLJAGGOONPEJ-UHFFFAOYSA-N nih.gov |

Key Physicochemical Parameters

The physical and chemical properties of Ethyl 3-Fluorocyclopentanecarboxylate are essential for its handling, application in synthesis, and purification.

| Property | Value | Source |

| Molecular Weight | 160.19 g/mol | PubChem nih.gov |

| Appearance | Colorless liquid (Typical) | EvitaChem evitachem.com |

| Boiling Point | ~180°C (Estimated) | EvitaChem evitachem.com |

| Density | ~1.05 g/cm³ | EvitaChem evitachem.com |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); less soluble in water. evitachem.com | EvitaChem evitachem.com |

| XLogP3 | 1.7 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem smolecule.com |

Stereochemical Aspects and Control in Ethyl 3 Fluorocyclopentanecarboxylate Synthesis

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of ethyl 3-fluorocyclopentanecarboxylate with defined stereochemistry necessitates the use of strategies that can control the formation of new chiral centers. These strategies can be broadly categorized as diastereoselective and enantioselective.

Diastereoselective Synthesis:

Diastereoselective methods aim to control the relative stereochemistry between the C1 ester group and the C3 fluorine atom, leading to a preference for either the cis or trans diastereomer. One common approach involves the fluorination of a pre-existing cyclopentane (B165970) ring system where the stereochemistry at C1 is already established. For instance, the fluorination of an enolate derived from ethyl cyclopentanecarboxylate (B8599756) can be influenced by the steric bulk of the reagents and the reaction conditions.

Another strategy involves the cyclization of an acyclic precursor where the stereochemistry of one or more substituents can direct the formation of a specific diastereomer of the cyclopentane ring. While specific examples for ethyl 3-fluorocyclopentanecarboxylate are not extensively documented in publicly available literature, general principles of substrate-controlled reactions on cyclopentane scaffolds are well-established. youtube.com

Enantioselective Synthesis:

Enantioselective synthesis focuses on producing a single enantiomer of a desired diastereomer. This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, favoring the formation of one enantiomer over the other. For example, the asymmetric fluorination of a prochiral cyclopentene (B43876) precursor, such as ethyl cyclopent-2-enecarboxylate, using a chiral fluorinating agent or a combination of an achiral fluorinating agent and a chiral catalyst, can provide access to enantioenriched ethyl 3-fluorocyclopentanecarboxylate. nih.gov

Biocatalytic approaches, employing enzymes such as halohydrin dehalogenases or fluorinases, also represent a powerful tool for enantioselective synthesis. These enzymes can catalyze the stereospecific introduction of fluorine, often with high enantiomeric excess.

A hypothetical enantioselective synthesis could involve the reaction of ethyl cyclopent-2-enecarboxylate with an electrophilic fluorine source in the presence of a chiral catalyst, as illustrated in the following table:

| Starting Material | Reagent | Chiral Catalyst/Auxiliary | Potential Product |

| Ethyl cyclopent-2-enecarboxylate | N-Fluorobenzenesulfonimide (NFSI) | Chiral Lewis Acid (e.g., Ti(TADDOLate)₂) | Enantioenriched trans-ethyl 3-fluorocyclopentanecarboxylate |

| Ethyl cyclopent-2-enecarboxylate | Selectfluor | Chiral Organocatalyst (e.g., a chiral amine) | Enantioenriched cis or trans-ethyl 3-fluorocyclopentanecarboxylate |

Chiral Pool Approaches to Fluorinated Cyclopentane Cores

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. rsc.orgnih.gov This strategy can be a highly effective way to introduce stereocenters into the target molecule without the need for asymmetric catalysis or chiral resolution.

For the synthesis of ethyl 3-fluorocyclopentanecarboxylate, a suitable chiral starting material could be a cyclopentane derivative with existing stereocenters that can be chemically modified. For example, a chiral cyclopentenone or a derivative of a natural product containing a five-membered ring could serve as a precursor. The synthesis would involve a series of chemical transformations to introduce the fluorine atom and the ethyl ester group with the desired stereochemistry, leveraging the inherent chirality of the starting material to control the stereochemical outcome. While specific examples for this exact compound are scarce, the general strategy of using chiral terpenes to synthesize functionalized cyclopentanes is a known approach. nih.gov

Asymmetric Catalysis in the Construction of Fluorocyclopentanecarboxylates

Asymmetric catalysis is a cornerstone of modern enantioselective synthesis, enabling the production of chiral molecules from achiral or prochiral starting materials with high efficiency and stereocontrol. nih.govresearchgate.netresearchgate.net In the context of ethyl 3-fluorocyclopentanecarboxylate, asymmetric catalysis can be employed at various stages of the synthesis.

One of the most direct methods is the catalytic asymmetric fluorination of a cyclopentene precursor. This can be achieved using a variety of catalytic systems, including:

Chiral Lewis Acids: These catalysts can coordinate to the substrate and the fluorinating agent, creating a chiral pocket that directs the approach of the fluorine source to one face of the double bond.

Chiral Organocatalysts: Small organic molecules, such as chiral amines or phosphoric acids, can activate the substrate or the fluorinating agent and facilitate a stereoselective reaction. libretexts.org

Transition Metal Catalysts: Chiral transition metal complexes, often based on palladium, rhodium, or copper, can catalyze a range of transformations, including asymmetric fluorination reactions.

The development of new catalytic systems for asymmetric C-H fluorination also presents a promising avenue for the synthesis of fluorinated cyclopentanes with high stereoselectivity.

The following table summarizes some potential asymmetric catalytic approaches:

| Reaction Type | Catalyst Type | Substrate | Potential Outcome |

| Asymmetric Fluorination | Chiral Lewis Acid | Ethyl cyclopent-2-enecarboxylate | High enantiomeric excess of one diastereomer |

| Asymmetric Michael Addition/Fluorination | Chiral Organocatalyst | α,β-Unsaturated ester and a fluorine source | Stereocontrolled construction of the fluorinated cyclopentane ring |

| Asymmetric C-H Fluorination | Chiral Transition Metal Catalyst | Ethyl cyclopentanecarboxylate | Direct, enantioselective introduction of fluorine |

Chromatographic and Spectroscopic Methods for Stereoisomer Separation and Characterization

Once a mixture of stereoisomers of ethyl 3-fluorocyclopentanecarboxylate is synthesized, their separation and characterization are crucial steps.

Chromatographic Separation:

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of stereoisomers. For enantiomers, chiral stationary phases (CSPs) are typically employed. These phases contain a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus, separation. The choice of CSP and mobile phase is critical for achieving good resolution.

Diastereomers, having different physical properties, can often be separated by conventional achiral chromatography techniques such as silica (B1680970) gel column chromatography or standard HPLC.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of stereoisomers.

¹H and ¹³C NMR: The chemical shifts and coupling constants in the NMR spectra of diastereomers are typically different, allowing for their distinction and the determination of their relative stereochemistry (cis or trans). For example, the coupling constant between the proton at C1 and the proton at C3 can provide information about their dihedral angle and thus their relative orientation.

¹⁹F NMR: The chemical shift of the fluorine atom can be sensitive to its stereochemical environment, providing another handle for distinguishing between diastereomers.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to determine the spatial proximity of different protons in the molecule, which can help to elucidate the relative stereochemistry.

Other spectroscopic techniques such as infrared (IR) spectroscopy and mass spectrometry (MS) are used to confirm the functional groups and molecular weight of the compound, but are generally less informative for distinguishing between stereoisomers.

Conformational Analysis of Ethyl 3-Fluorocyclopentanecarboxylate Stereoisomers

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the twist (or half-chair) conformation. youtube.commaricopa.eduresearchgate.net The introduction of substituents, such as a fluorine atom and an ethyl carboxylate group, will influence the conformational preference of the ring.

The conformational analysis of ethyl 3-fluorocyclopentanecarboxylate stereoisomers is important for understanding their reactivity and biological activity. The preferred conformation will seek to minimize steric and torsional strain.

Envelope Conformation: In the envelope conformation, four of the carbon atoms are in a plane, while the fifth is out of the plane. Substituents can occupy either axial or equatorial-like positions on the "flap" carbon or on the planar part of the ring.

Twist Conformation: In the twist conformation, three adjacent carbons are in a plane, with the other two carbons displaced on opposite sides of the plane.

The position of the fluorine atom and the ethyl ester group will have a significant impact on the conformational equilibrium. The gauche effect, an attractive interaction between vicinal electronegative substituents, may play a role in determining the preferred conformation of the cis and trans isomers. Computational modeling, in conjunction with experimental NMR data (particularly coupling constants and NOEs), can be used to determine the most stable conformations of the different stereoisomers. For fluorocyclopentane (B75047) itself, computational studies have explored its conformational preferences. The presence of the ester group will further influence these preferences.

Chemical Reactivity and Transformational Chemistry of Ethyl 3 Fluorocyclopentanecarboxylate

Reactivity at the Fluorine-Bearing Carbon Center

The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally renders it inert to many chemical transformations. baranlab.org However, under specific conditions, this bond can be activated and undergo reaction.

Investigations into Carbon-Fluorine Bond Activation

The activation of aliphatic C-F bonds is a challenging yet significant area of research in organic synthesis. rsc.orgnih.gov For a secondary fluoroalkane like ethyl 3-fluorocyclopentanecarboxylate, C-F bond activation typically requires the use of strong reagents or catalysts. While specific studies on ethyl 3-fluorocyclopentanecarboxylate are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar fluorinated aliphatic compounds.

Methods for activating such C-F bonds often involve:

Lewis Acids: Strong Lewis acids can coordinate to the fluorine atom, polarizing the C-F bond and facilitating its cleavage.

Transition Metal Catalysts: A variety of transition metal complexes have been shown to mediate C-F bond activation through mechanisms such as oxidative addition. researchgate.net

Reductive Methods: The use of potent reducing agents, including alkali metals or low-valent transition metal complexes, can lead to the reductive cleavage of the C-F bond.

The presence of the ester group in ethyl 3-fluorocyclopentanecarboxylate may influence the conditions required for C-F bond activation, potentially through chelation or by altering the electronic properties of the cyclopentane (B165970) ring. However, without specific experimental data, these remain theoretical considerations.

Illustrative C-F Bond Activation Strategies

| Activation Method | Reagent/Catalyst Example | Potential Product |

|---|---|---|

| Lewis Acid Mediated | AlCl₃ | Cyclopentene (B43876) or substituted cyclopentane derivatives |

| Transition Metal Catalyzed | [Rh(cod)Cl]₂ / PPh₃ | Cross-coupling products (e.g., with Grignard reagents) |

Nucleophilic Displacement Reactions at the Fluorinated Position

Direct nucleophilic substitution of the fluoride (B91410) ion is generally difficult due to the strength of the C-F bond and the poor leaving group ability of fluoride. cymitquimica.com However, in some cases, particularly with strong nucleophiles and under forcing conditions, displacement reactions can occur. One commercial supplier suggests that the fluorine atom in ethyl 3-fluorocyclopentanecarboxylate can be replaced by various nucleophiles. smolecule.comevitachem.com

The reaction would proceed via an SN2 mechanism, which is sensitive to steric hindrance. The cyclopentyl system is relatively flexible, which may allow for the backside attack required for this mechanism. The success of such a reaction would be highly dependent on the nature of the nucleophile and the reaction conditions.

Potential Nucleophilic Displacement Reactions

| Nucleophile | Reagent | Potential Product |

|---|---|---|

| Hydroxide | NaOH | Ethyl 3-hydroxycyclopentanecarboxylate |

| Alkoxide | NaOCH₃ | Ethyl 3-methoxycyclopentanecarboxylate |

| Amine | NH₃ | Ethyl 3-aminocyclopentanecarboxylate |

It is important to note that these are potential reactions, and their feasibility would need to be confirmed through experimental investigation.

Functional Group Transformations of the Ester Moiety

The ethyl ester group of ethyl 3-fluorocyclopentanecarboxylate is amenable to a variety of standard organic transformations. evitachem.com These reactions provide pathways to other important classes of organic compounds.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-fluorocyclopentanecarboxylic acid, under either acidic or basic conditions. smolecule.comevitachem.com Acid-catalyzed hydrolysis is a reversible process, while base-mediated hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. libretexts.org

Acidic Hydrolysis: Reagents such as aqueous HCl or H₂SO₄ are typically used.

Basic Hydrolysis: Common bases for saponification include NaOH and KOH.

Transesterification: This process involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. evitachem.comorganic-chemistry.org This reaction is often driven to completion by using the new alcohol as the solvent.

Illustrative Hydrolysis and Transesterification Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (cat.) | 3-Fluorocyclopentanecarboxylic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O 2. H₃O⁺ | 3-Fluorocyclopentanecarboxylic acid |

Reductive Transformations to Alcohols and Ethers

The ester group can be reduced to a primary alcohol, (3-fluorocyclopentyl)methanol. This transformation is typically achieved using strong reducing agents.

Reduction to Alcohol: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. Borane (BH₃) can also be used and may offer different selectivity in the presence of other functional groups. libretexts.org

Further transformation to an ether could be accomplished via a two-step process: reduction to the alcohol followed by a Williamson ether synthesis (reaction of the corresponding alkoxide with an alkyl halide).

Summary of Reductive Transformations

| Reaction | Reagent | Product |

|---|---|---|

| Reduction to Alcohol | 1. LiAlH₄, THF 2. H₃O⁺ | (3-Fluorocyclopentyl)methanol |

Aminolysis and Amidification for Carboxylic Acid Derivatives

The reaction of the ester with ammonia (B1221849) or a primary or secondary amine leads to the formation of an amide. This reaction, known as aminolysis, is generally slower than hydrolysis and often requires heating. youtube.com The direct conversion of esters to amides can also be catalyzed by Lewis acids. researchgate.net

Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which can then be converted to an amide using standard peptide coupling reagents or by activation as an acid chloride.

Pathways to Amide Formation

| Reaction | Reagents | Product |

|---|---|---|

| Aminolysis | NH₃, heat | 3-Fluorocyclopentanecarboxamide |

| Aminolysis with Primary Amine | CH₃NH₂, heat | N-Methyl-3-fluorocyclopentanecarboxamide |

Reactivity of the Cyclopentane Ring System

The core of Ethyl 3-Fluorocyclopentanecarboxylate is a saturated cyclopentane ring. In its native state, this ring lacks the π-electrons necessary for many common organic reactions, such as cycloadditions. Consequently, to engage in such transformations, the ring would first need to be functionalized to introduce unsaturation. The primary reactivity of the saturated ring itself would be limited to radical-based substitution reactions, which often lack high selectivity.

Cycloaddition reactions are fundamental in synthetic organic chemistry for constructing cyclic molecules. For Ethyl 3-Fluorocyclopentanecarboxylate to participate, its cyclopentane ring would require modification to incorporate a double bond, enabling it to function as a reactant in cycloaddition processes.

Theoretical Diels-Alder Reactivity:

A hypothetical unsaturated derivative, Ethyl 3-fluorocyclopent-1-enecarboxylate, could theoretically serve as a dienophile in the Diels-Alder reaction. The electron-withdrawing character of the ethyl carboxylate group would activate the double bond for reaction with a conjugated diene. The presence of the fluorine atom at the allylic position could impart stereochemical control on the cycloaddition process.

| Diene | Dienophile | Predicted Product |

|---|---|---|

| 1,3-Butadiene | Ethyl 3-fluorocyclopent-1-enecarboxylate | Ethyl 2-fluoro-7-vinylbicyclo[2.2.1]heptane-2-carboxylate |

| Cyclopentadiene | Ethyl 3-fluorocyclopent-1-enecarboxylate | Ethyl 2-fluorotricyclo[5.2.1.02,6]dec-8-ene-3-carboxylate |

Theoretical [3+2] Cycloaddition Reactivity:

In a similar vein, an unsaturated version of Ethyl 3-Fluorocyclopentanecarboxylate could undergo [3+2] cycloaddition reactions with 1,3-dipoles like azides, nitrile oxides, or diazomethane. Such reactions would yield five-membered heterocyclic rings fused to the cyclopentane framework. The regiochemical outcome of these reactions would be dictated by the electronic and steric influences of the substituents on the double bond.

Ring expansion and contraction reactions are valuable strategies for accessing cyclic systems of varying sizes. While there are no specific documented examples involving Ethyl 3-Fluorocyclopentanecarboxylate, established synthetic methods can be hypothetically applied to its derivatives.

Theoretical Ring Expansion:

Tiffeneau-Demjanov Rearrangement: A hypothetical derivative, (3-fluorocyclopentyl)(amino)methanol, could be subjected to a Tiffeneau-Demjanov rearrangement. Treatment with nitrous acid would form a diazonium ion, which could then rearrange with concomitant loss of nitrogen gas to yield 4-fluorocyclohexanone. wikipedia.orgwikipedia.orgorganicreactions.org

Dowd-Beckwith Ring Expansion: A derivative such as Ethyl 2-(iodomethyl)-3-fluorocyclopentanecarboxylate could potentially undergo a radical-mediated Dowd-Beckwith ring expansion to produce a 4-fluorocycloheptanone derivative. wikipedia.org

| Starting Material Derivative | Reagents | Methodology | Predicted Product |

|---|---|---|---|

| (3-fluorocyclopentyl)(amino)methanol | HONO | Tiffeneau-Demjanov | 4-Fluorocyclohexanone |

| Ethyl 2-(iodomethyl)-3-fluorocyclopentanecarboxylate | AIBN, Bu3SnH | Dowd-Beckwith | Ethyl 4-fluoro-2-oxocycloheptanecarboxylate |

Theoretical Ring Contraction:

Favorskii Rearrangement: An α-halo ketone derivative, for example, Ethyl 2-chloro-3-fluoro-4-oxocyclopentanecarboxylate, could undergo a Favorskii rearrangement when treated with a base such as sodium ethoxide. wikipedia.orgnrochemistry.comddugu.ac.inadichemistry.comresearchgate.net This reaction would be expected to produce a derivative of ethyl 3-fluorocyclobutanecarboxylate.

Wolff Rearrangement: A diazoketone derivative like Ethyl 2-diazo-3-fluoro-4-oxocyclopentanecarboxylate could undergo a photochemical or thermal Wolff rearrangement, leading to a ketene (B1206846) intermediate. wikipedia.orgorganic-chemistry.org This intermediate could then be trapped with water or an alcohol to form a substituted cyclobutanecarboxylic acid or ester, respectively. rsc.org

| Starting Material Derivative | Reagents | Methodology | Predicted Product |

|---|---|---|---|

| Ethyl 2-chloro-3-fluoro-4-oxocyclopentanecarboxylate | NaOEt | Favorskii Rearrangement | Ethyl 3-fluoro-1-hydroxycyclobutanecarboxylate |

| Ethyl 2-diazo-3-fluoro-4-oxocyclopentanecarboxylate | hν or Δ, H2O | Wolff Rearrangement | 3-Fluorocyclobutane-1-carboxylic acid |

Studies on Regioselectivity and Chemoselectivity in Derivatization

While specific studies on the regioselectivity and chemoselectivity of derivatizing Ethyl 3-Fluorocyclopentanecarboxylate are not found in the surveyed literature, predictions can be made based on the electronic properties of its functional groups.

The fluorine atom exerts a strong electron-withdrawing inductive effect, and the ethyl carboxylate group is also electron-withdrawing. These electronic properties would govern the regioselectivity of reactions on a functionalized cyclopentane ring. For instance, in a hypothetical electrophilic substitution on an unsaturated derivative, these substituents would be deactivating and direct incoming electrophiles to the meta position.

Chemoselectivity in reactions involving Ethyl 3-Fluorocyclopentanecarboxylate would hinge on the differential reactivity of the ester group versus the carbon-fluorine bond.

Ester Moiety: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, which would afford 3-fluorocyclopentanecarboxylic acid. Furthermore, it can be reduced using strong reducing agents like lithium aluminum hydride to yield (3-fluorocyclopentyl)methanol. These transformations are expected to proceed without affecting the generally robust C-F bond.

C-F Bond: The carbon-fluorine bond is characterized by its high bond energy and is typically unreactive towards many reagents. Nucleophilic substitution of the fluorine atom would necessitate harsh reaction conditions or the presence of activating groups, which are absent in this molecule.

| Reagent | Predicted Site of Reaction | Product |

|---|---|---|

| LiAlH4 | Ethyl ester | (3-Fluorocyclopentyl)methanol |

| H3O+ / heat | Ethyl ester | 3-Fluorocyclopentanecarboxylic acid |

| NaOH / H2O | Ethyl ester | Sodium 3-fluorocyclopentanecarboxylate |

Derivatization and Functionalization of Ethyl 3 Fluorocyclopentanecarboxylate

Introduction of Additional Functionalities on the Cyclopentane (B165970) Ring

The strategic introduction of additional functional groups onto the cyclopentane ring of ethyl 3-fluorocyclopentanecarboxylate is a key step in elaborating its molecular complexity. While the ester and fluorine moieties provide initial handles for chemical modification, further functionalization of the carbocyclic core allows for the exploration of a wider chemical space.

One common approach involves leveraging the existing ester group to direct reactions to other positions on the ring. For instance, deprotonation at the α-carbon followed by reaction with various electrophiles can introduce substituents at the C-1 position. Furthermore, reactions targeting the C-H bonds of the cyclopentane ring, although challenging, offer a direct route to functionalization. While specific documented examples directly pertaining to ethyl 3-fluorocyclopentanecarboxylate are not extensively available in publicly accessible literature, general principles of carbocycle functionalization can be applied. These methods include radical-mediated reactions or transition-metal-catalyzed C-H activation, which could potentially be adapted to introduce groups such as hydroxyl, amino, or additional alkyl or aryl substituents onto the cyclopentane scaffold.

The reactivity of the fluorine-bearing carbon also presents opportunities. While the C-F bond is generally strong, nucleophilic substitution of the fluorine atom can be achieved under specific conditions, leading to the introduction of other functionalities at the C-3 position. smolecule.com

Strategic Modification for Library Synthesis

The structural attributes of ethyl 3-fluorocyclopentanecarboxylate make it an ideal scaffold for the construction of compound libraries for high-throughput screening in drug discovery. nih.gov The ester functionality serves as a convenient attachment point for a variety of building blocks through amide bond formation or other coupling reactions after hydrolysis to the corresponding carboxylic acid.

A general strategy for library synthesis would involve the initial modification of the cyclopentane ring, as described in the previous section, to create a series of functionalized intermediates. Each of these intermediates can then be subjected to parallel synthesis, reacting with a diverse set of reagents to generate a large library of final compounds. For example, after hydrolysis of the ethyl ester to 3-fluorocyclopentanecarboxylic acid, a library of amides can be readily synthesized by coupling with a diverse panel of primary and secondary amines. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the cyclopentane core.

The fluorine atom plays a crucial role in this context by imparting favorable pharmacokinetic properties to the library members, potentially increasing their chances of being viable drug candidates.

Synthesis of Polyfunctionalized Cyclopentane Scaffolds

Ethyl 3-fluorocyclopentanecarboxylate serves as a valuable starting material for the synthesis of more complex, polyfunctionalized cyclopentane scaffolds. These scaffolds are three-dimensional structures that can be further elaborated to mimic natural products or to present pharmacophoric groups in a defined spatial orientation.

The synthesis of such scaffolds often involves a sequence of reactions that build upon the initial functionality of the starting material. For instance, reduction of the ester group to an alcohol provides a new site for functionalization. This alcohol can be oxidized to an aldehyde or ketone, which can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Grignard reactions, to introduce further complexity.

Moreover, the double bond can be introduced into the cyclopentane ring through elimination reactions, providing a handle for cycloadditions or other olefin-based transformations. These strategies allow for the creation of highly substituted and stereochemically complex cyclopentane derivatives that are of significant interest in medicinal chemistry.

Role as a Key Intermediate in Medicinal Chemistry Building Block Synthesis

The true value of ethyl 3-fluorocyclopentanecarboxylate is realized in its application as a key intermediate in the synthesis of more elaborate building blocks for medicinal chemistry. These building blocks are then incorporated into the final drug candidates. The presence of the fluorine atom is particularly noteworthy, as fluorinated analogues of biologically active compounds often exhibit improved metabolic stability and binding affinity.

For example, 3-fluorocyclopentanecarboxylic acid, the hydrolyzed form of the title compound, can be used to introduce the 3-fluorocyclopentyl moiety into larger molecules. This can be achieved through the formation of amide or ester linkages with other complex fragments. The resulting molecules benefit from the conformational constraints imposed by the cyclopentane ring and the electronic effects of the fluorine atom.

Applications As a Synthetic Building Block in Organic Chemistry

Utility in Complex Molecule Construction

The presence of both a reactive ester functional group and a fluorine-substituted carbocyclic ring makes Ethyl 3-Fluorocyclopentanecarboxylate a versatile precursor for the synthesis of intricate molecular frameworks. Its utility extends to the construction of various fluorine-containing compounds, including heterocyclic systems and other biologically relevant scaffolds.

While the broader application of Ethyl 3-Fluorocyclopentanecarboxylate in the synthesis of a wide range of fluorine-containing heterocycles is an area of ongoing research, the principles of organic synthesis suggest its potential as a precursor. The ester functionality can be readily transformed into other functional groups, such as amides or alcohols, which can then participate in cyclization reactions to form various heterocyclic rings. Furthermore, the fluorine atom can influence the reactivity and regioselectivity of these transformations, offering a handle for controlling the synthesis of specific isomers. The development of synthetic methodologies to exploit the unique reactivity of this fluorinated building block is a key interest in contemporary medicinal and materials chemistry.

A notable application of Ethyl 3-Fluorocyclopentanecarboxylate is its use as a key intermediate in the synthesis of pyrrolopyrimidine derivatives. A patent discloses a method for preparing a pyrrolopyrimidine compound where Ethyl 3-Fluorocyclopentanecarboxylate is utilized as a starting material. researchgate.net The synthesis involves a multi-step sequence where the cyclopentane (B165970) ring of the fluorinated ester is incorporated into the final pyrrolopyrimidine scaffold. Pyrrolopyrimidines are a class of bicyclic heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors. The use of a fluorinated building block like Ethyl 3-Fluorocyclopentanecarboxylate allows for the introduction of fluorine into these scaffolds, which can favorably modulate their pharmacological properties such as metabolic stability and binding affinity.

| Reactant | Reagent/Condition | Product | Reference |

| Ethyl 3-Fluorocyclopentanecarboxylate | Multi-step synthesis | Pyrrolopyrimidine derivative | researchgate.net |

Precursor for Fluorinated Amino Acids and Related Peptidomimetics

Fluorinated amino acids are of great interest in peptide and protein engineering as they can impart unique conformational properties and enhance proteolytic stability. While direct evidence of Ethyl 3-Fluorocyclopentanecarboxylate's use as a precursor for fluorinated amino acids is not extensively documented in publicly available literature, its structure suggests a plausible synthetic route. Hydrolysis of the ethyl ester would yield 3-fluorocyclopentanecarboxylic acid. This carboxylic acid could then be subjected to various synthetic transformations, such as Curtius or Hofmann rearrangement, to introduce an amino group, thereby forming a fluorinated cyclic amino acid. Such non-proteinogenic amino acids are valuable components in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.

Contribution to the Development of Foldamer Structures

Foldamers are synthetic oligomers that adopt well-defined secondary structures, similar to peptides and proteins. The conformational preferences of these molecules are dictated by the nature of their monomeric units. The introduction of fluorinated carbocyclic scaffolds, such as the 3-fluorocyclopentane moiety derived from Ethyl 3-Fluorocyclopentanecarboxylate, could be a strategy to control the folding behavior of these synthetic macromolecules. The fluorine atom, with its unique steric and electronic properties, can influence dihedral angles and non-covalent interactions within the oligomer chain, thereby promoting the formation of specific folded conformations. Although specific examples of Ethyl 3-Fluorocyclopentanecarboxylate's direct incorporation into foldamers are not yet prominent in the literature, the exploration of fluorinated building blocks in this field is an active area of research aimed at creating novel materials with tailored structures and functions.

Application in the Synthesis of Fluorinated Agrochemical Precursors

The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy and metabolic stability. Fluorinated compounds often exhibit improved bioavailability and resistance to degradation, leading to more potent and environmentally benign crop protection agents. Ethyl 3-Fluorocyclopentanecarboxylate, as a readily available fluorinated building block, represents a potential starting material for the synthesis of novel agrochemical precursors. researchgate.net The fluorinated cyclopentane motif can be incorporated into larger molecular structures to fine-tune their biological activity. While specific examples of commercial agrochemicals derived directly from this compound are not widely reported, the general importance of fluorinated intermediates in the agrochemical industry suggests its potential utility in the discovery and development of new active ingredients. rhhz.net

Conclusion

Ethyl 3-Fluorocyclopentanecarboxylate is a significant compound in the field of fluorine chemistry. Its structure, combining a conformationally defined cyclopentane (B165970) ring, a strategically placed fluorine atom, and a versatile ethyl ester functional group, makes it an important synthetic intermediate. The unique properties imparted by the fluorine atom—such as enhanced metabolic stability and altered electronic character—are leveraged in its application as a building block in medicinal chemistry, agrochemical research, and materials science. Established synthetic routes and predictable chemical reactivity ensure its continued utility in the development of novel and complex fluorinated molecules.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Fluorination Reagents

The synthesis of fluorinated organic compounds has historically been challenging due to the high reactivity and handling difficulties associated with traditional fluorinating agents like elemental fluorine (F₂) and hydrogen fluoride (B91410) (HF). rsc.org Modern research is intensely focused on creating new reagents that are safer, more selective, and environmentally benign.

Recent advancements have seen the development of a diverse toolkit of both nucleophilic and electrophilic fluorinating agents that offer greater control and functional group tolerance. rsc.org Electrophilic reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) have become mainstays in modern synthesis, enabling the fluorination of a wide array of substrates under milder conditions. mdpi.com For instance, recent protocols have demonstrated the use of Selectfluor® with elemental sulfur for the direct, metal-free conversion of carboxylic acids to acyl fluorides, showcasing a move towards more sustainable practices. mdpi.com Similarly, NFSI has proven effective in silyl (B83357) radical-mediated C(sp³)–F bond formation under visible light, avoiding the need for metal catalysts. mdpi.com

On the nucleophilic front, reagents that are easier to handle than traditional sources are gaining prominence. Imidazolium-based fluoride reagents, for example, have emerged as promising alternatives. nih.govacs.org These ionic liquids can be fine-tuned for reactivity and selectivity. Research has shown that reagents like [IPrH][F(HF)₂], when combined with microwave-assisted activation and a sterically hindered amine, can efficiently fluorinate a variety of substrates, including alkyl halides and tosylates. acs.org

The overarching trend is the move towards "green" fluorination chemistry. This involves not only the development of less hazardous reagents but also the use of catalysis—including transition metals, organocatalysts, and photocatalysts—to achieve high efficiency and selectivity, thereby minimizing waste and energy consumption. mdpi.comnumberanalytics.com

Table 1: Comparison of Traditional vs. Modern Fluorinating Reagents

| Feature | Traditional Reagents (e.g., F₂, HF) | Modern Reagents (e.g., Selectfluor®, NFSI, Ionic Liquids) |

| Handling | Highly hazardous, requires specialized equipment | Generally bench-stable solids or liquids, easier to handle |

| Reactivity | Often aggressive and non-selective | Tunable reactivity, allowing for higher selectivity |

| Safety | High toxicity and corrosivity | Lower toxicity and improved safety profiles |

| Sustainability | Energy-intensive production, environmental concerns | More sustainable synthesis routes, potential for recycling |

Chemoenzymatic and Biocatalytic Routes to Fluorinated Cyclopentanecarboxylates

The demand for enantiomerically pure fluorinated compounds has spurred interest in biocatalysis. Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions, presenting a green alternative to traditional asymmetric synthesis. While the direct enzymatic fluorination of a cyclopentane (B165970) ring is still a nascent field, chemoenzymatic and biocatalytic cascades are emerging as powerful strategies. nih.govnih.gov

These approaches combine the strengths of chemical synthesis with the precision of biological catalysts. For instance, a chemical reaction could be used to install the fluorine atom, followed by an enzymatic resolution to separate stereoisomers or an enzyme-catalyzed reaction to build the rest of the molecule with high stereocontrol. Ene-reductases, for example, have been successfully used for the enantioselective synthesis of chiral compounds by reducing prochiral precursors. nih.gov This methodology could potentially be adapted for precursors of fluorinated cyclopentanecarboxylates, offering a stereoconvergent route to specific isomers.

The development of such biocatalytic systems can overcome common challenges in transition-metal-catalyzed hydrogenations, such as catalyst poisoning. nih.gov The future in this area lies in enzyme engineering and directed evolution to create novel biocatalysts capable of recognizing and transforming fluorinated substrates with high efficiency and selectivity, paving the way for the sustainable production of chiral building blocks like specific stereoisomers of ethyl 3-fluorocyclopentanecarboxylate.

Implementation of Flow Chemistry Methodologies in Synthesis

Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals, including organofluorine compounds. beilstein-journals.org This technology involves pumping reagents through a network of tubes and reactors, offering significant advantages over traditional batch processing. rsc.org For fluorine chemistry, these benefits are particularly pronounced.

Key advantages of flow chemistry include:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents and highly exothermic reactions, which are common in fluorination. beilstein-journals.org

Precise Reaction Control: Flow reactors allow for superior control over parameters like temperature, pressure, and reaction time, leading to higher yields and purities. mit.edursc.org

Improved Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, accelerating reaction rates. mit.edursc.org

Scalability: Scaling up production is simpler and more predictable than in batch synthesis, often just requiring the system to be run for a longer duration. chemistryviews.org

Flow chemistry has been successfully applied to various fluorination reactions, including those using DAST (diethylaminosulfur trifluoride) and handling unstable intermediates like perfluoroalkyllithiums. beilstein-journals.org It is particularly well-suited for gas-liquid reactions, which are challenging in batch reactors. mit.edu The use of specialized reactors, such as tube-in-tube systems, allows for the efficient introduction of gaseous reagents into the reaction stream. mit.edu As this technology matures, its application to the synthesis of ethyl 3-fluorocyclopentanecarboxylate and other fluorinated building blocks will likely lead to more efficient, safer, and cost-effective manufacturing processes. researchgate.net

Advanced Analytical Techniques for Structural and Stereochemical Elucidation

As the complexity of fluorinated molecules increases, so does the need for powerful analytical techniques to confirm their structure and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this effort, with ¹⁹F NMR being particularly indispensable. numberanalytics.com

The unique properties of the ¹⁹F nucleus make it an ideal probe:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as ¹H NMR. numberanalytics.com

Wide Chemical Shift Range: The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, allowing for the clear differentiation of fluorine atoms in distinct chemical environments. numberanalytics.com

Coupling Information: ¹⁹F-¹H and ¹⁹F-¹³C coupling constants provide valuable information for determining molecular connectivity. nih.gov

Modern NMR is moving beyond simple one-dimensional spectra. Multidimensional techniques, such as 2D and 3D NMR, are crucial for unambiguously assigning the structure of complex organofluorine compounds. numberanalytics.com These methods establish correlations between ¹⁹F and other nuclei (¹H, ¹³C), providing a complete picture of the molecular architecture. numberanalytics.com Dynamic NMR spectroscopy is also employed to study conformational changes and other dynamic processes in fluorinated molecules. numberanalytics.com Alongside NMR, mass spectrometry (MS) and infrared (IR) spectroscopy are vital for confirming molecular weight and the presence of specific functional groups, including the characteristic C-F bond vibrations. numberanalytics.comwiley.com

Table 2: Key Analytical Techniques for Fluorinated Compounds

| Technique | Information Provided | Application to Ethyl 3-Fluorocyclopentanecarboxylate |

| ¹⁹F NMR | Presence, number, and chemical environment of fluorine atoms. | Confirms the introduction of fluorine onto the cyclopentane ring and its position. |

| ¹H & ¹³C NMR | Overall carbon-hydrogen framework and connectivity. | Elucidates the complete structure and stereochemistry via coupling patterns. |

| 2D NMR (e.g., COSY, HSQC) | Correlation between different nuclei (H-H, C-H). | Determines the relative stereochemistry of the fluorine and ester groups. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (C₈H₁₃FO₂). |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Identifies C-F and C=O (ester) stretching vibrations. |

Rational Design of Next-Generation Fluorinated Building Blocks for Chemical Discovery

The synthesis of new molecules is increasingly guided by rational design principles, where computational tools and a deep understanding of structure-property relationships inform the selection of synthetic targets. ikprress.org Fluorinated building blocks, such as ethyl 3-fluorocyclopentanecarboxylate, are central to this strategy. nih.govresearchgate.net

The introduction of fluorine can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and conformation. mit.eduolemiss.edu Medicinal chemists leverage these effects to optimize drug candidates. ikprress.org For example, replacing a hydrogen atom with fluorine can block a site of metabolic attack or improve a molecule's binding affinity to its biological target. ikprress.org

The future of chemical discovery will rely on expanding the diversity of available fluorinated building blocks. nih.govnih.gov There is a clear trend toward creating more complex, three-dimensional scaffolds that move beyond simple fluorinated aromatic rings. nih.gov This includes aliphatic rings like cyclopentane, where the position and stereochemistry of the fluorine atom can be precisely controlled to fine-tune molecular properties. researchgate.net The development of novel synthetic strategies, such as C-H fluorination and decarboxylative fluorination, is crucial for accessing these new building blocks. nih.gov By combining advanced synthesis with computational modeling, researchers can rationally design and create the next generation of fluorinated compounds for applications across science and medicine. numberanalytics.comikprress.org

Q & A

Basic Research Questions

Q. What are the critical spectroscopic techniques for confirming the structural integrity of Ethyl 3-Fluorocyclopentanecarboxylate?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. For example, H NMR and C NMR peaks should match expected chemical shifts for the fluorinated cyclopentane ring and ester group. Compare observed signals (e.g., δ ~4.18 ppm for the ethyl ester quartet and δ ~173 ppm for the carbonyl carbon) with literature data for analogous compounds . Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups (e.g., C=O and C-F stretches).

Q. What safety protocols are recommended for handling Ethyl 3-Fluorocyclopentanecarboxylate in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for integrity before use .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols .

- Storage : Store in a tightly sealed container in a cool, dark place, away from oxidizing agents .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Q. What are the foundational synthetic routes for Ethyl 3-Fluorocyclopentanecarboxylate, and how are reaction conditions optimized?

- Methodology : Common methods include fluorination of cyclopentanecarboxylate precursors using agents like Selectfluor® or DAST. Optimize yield by:

- Temperature Control : Maintain low temperatures (−20°C to 0°C) to minimize side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates .

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance fluorination efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of Ethyl 3-Fluorocyclopentanecarboxylate?

- Methodology :

- Variable Analysis : Systematically test parameters such as reaction time, temperature, and reagent stoichiometry across studies. For example, higher yields reported with DAST at −20°C vs. Selectfluor® at RT may reflect fluorinating agent reactivity differences .

- Byproduct Identification : Use HPLC or GC-MS to detect impurities (e.g., over-fluorinated derivatives) that reduce yield .

- Replication Studies : Reproduce conflicting protocols in controlled settings to isolate critical variables .

Q. What strategies are used to analyze stereochemical outcomes in fluorinated cyclopentane derivatives?

- Methodology :

- Chiral Chromatography : Employ chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers and determine enantiomeric excess (ee) .

- NMR Spectroscopy : Use NMR or NOE experiments to assess spatial arrangement of the fluorine atom .

- Computational Modeling : Compare experimental data with DFT-calculated dihedral angles to predict preferred conformers .

Q. How is the purity and stability of Ethyl 3-Fluorocyclopentanecarboxylate assessed under varying storage conditions?

- Methodology :

- Purity Analysis : Quantify impurities via HPLC with UV detection (λ = 210–254 nm). Calibrate against a reference standard .

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitor hydrolysis of the ester group using H NMR .

- Statistical Validation : Apply ANOVA to compare degradation rates across batches and storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.